Amiodarone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’amiodarone est un dérivé du benzofurane et un antiarythmique de classe III. Il est principalement utilisé pour traiter et prévenir divers types de dysrythmies cardiaques, notamment la tachycardie ventriculaire, la fibrillation ventriculaire et la fibrillation auriculaire . Ce composé est connu pour sa capacité à prolonger le potentiel d’action et la période réfractaire dans le tissu myocardique, ce qui le rend efficace pour gérer les arythmies mettant la vie en danger .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d’amiodarone implique plusieurs étapes, en commençant par le salicylaldéhyde comme matière première. Le processus comprend des réactions avec de l’hexanoate d’hydrocarbyle 2-halogéné, du chlorure de p-méthoxybenzoyle, de l’iode et du chlorure de 2-diéthylaminoéthyle chlorhydrate en présence d’un catalyseur . Le produit final, le chlorhydrate d’amiodarone, est obtenu par une série de réactions qui donnent des composés intermédiaires tels que le 2-butylbenzofurane et le 2-butyl-3-(3,5-diiode-4-hydroxyle benzoyle) benzofurane .

Méthodes de production industrielle : En milieu industriel, la préparation de l’injection de chlorhydrate d’amiodarone implique la dissolution du composé dans de l’eau pour injection à une température contrôlée, suivie de l’ajout de polysorbate 80 et d’alcool benzylique . La solution est ensuite refroidie à température ambiante, filtrée et stérilisée avant d’être remplie dans des conteneurs .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’amiodarone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activité pharmacologique et sa stabilité.

Réactifs et conditions communs :

Oxydation : Le chlorhydrate d’amiodarone peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent impliquer l’utilisation d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution se produisent généralement en présence de catalyseurs ou dans des conditions de pH spécifiques pour remplacer des groupes fonctionnels au sein de la molécule.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et des composés benzofuraniques, qui contribuent aux propriétés antiarythmiques du composé .

4. Applications de la recherche scientifique

Le chlorhydrate d’amiodarone a une large gamme

Applications De Recherche Scientifique

FDA-Approved Indications

Amiodarone is primarily indicated for the treatment of life-threatening ventricular arrhythmias. The following are key FDA-approved applications:

- Ventricular Fibrillation (VF) : Used in advanced cardiac life support (ACLS) scenarios.

- Pulseless Ventricular Tachycardia (VT) : Administered during resuscitation efforts.

- Monomorphic Ventricular Tachycardia : Effective in stabilizing patients with this condition.

Off-Label Uses

Beyond its approved indications, amiodarone is frequently utilized off-label for:

- Atrial Fibrillation : Particularly in patients with rapid ventricular response, especially those with heart failure or reduced left ventricular ejection fraction.

- Supraventricular Tachycardias : Including atrial flutter and AV nodal reentrant tachycardia.

- Pediatric Use : Employed in managing supraventricular tachyarrhythmias and ventricular fibrillation in children, as part of Pediatric Advanced Life Support (PALS) protocols.

Case Study 1: Amiodarone-Induced Multi-Systemic Toxicity

A notable case involved a 61-year-old woman who developed multi-systemic toxicity from long-term amiodarone use. Initially prescribed for paroxysmal atrial fibrillation, her treatment led to significant liver and pulmonary complications. After discontinuation of amiodarone and initiation of steroid therapy, her symptoms improved markedly, demonstrating the drug's potential for serious side effects when used over extended periods .

Case Study 2: Acute Amiodarone Toxicity

In another instance, a 92-year-old female patient presented with respiratory distress after starting amiodarone for atrial fibrillation. Imaging revealed bilateral interstitial infiltrates consistent with pulmonary toxicity. After supportive care and cessation of the drug, her condition improved significantly, highlighting the importance of monitoring for adverse effects in elderly patients .

Comprehensive Data Table

Activité Biologique

Amiodarone hydrochloride is a potent antiarrhythmic medication primarily used for the treatment of life-threatening ventricular arrhythmias and atrial fibrillation. Its biological activity is characterized by a complex mechanism of action, pharmacokinetics, and a spectrum of effects on various organ systems. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

Amiodarone is classified as a Class III antiarrhythmic drug. Its primary mechanism involves the inhibition of potassium rectifier currents, which are crucial for cardiac repolarization during phase 3 of the cardiac action potential. This inhibition leads to:

- Prolonged Action Potential Duration : Amiodarone increases the duration of the cardiac action potential and the effective refractory period in myocytes, reducing excitability and preventing tachyarrhythmias.

- Multi-Channel Blocking : Unlike other Class III agents, amiodarone also blocks sodium and calcium channels and has beta-adrenergic receptor antagonist properties. This multifaceted action contributes to its effectiveness in controlling heart rate and rhythm .

Pharmacokinetics

The pharmacokinetics of amiodarone reveal significant variability in absorption, distribution, metabolism, and elimination:

- Absorption : Oral bioavailability ranges from 22% to 86%, influenced by food intake .

- Distribution : As a lipophilic drug, amiodarone accumulates in various tissues, particularly in adipose tissue and skeletal muscle. Its volume of distribution can be extensive, often exceeding 70 L/kg .

- Metabolism : Amiodarone undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP2C8), producing an active metabolite (desethylamiodarone) that also contributes to its pharmacological effects .

- Elimination : The drug is predominantly eliminated through biliary excretion, with a half-life ranging from several weeks to months. Clinical effects may persist for weeks after discontinuation due to its long half-life .

Case Studies on Toxicity

Amiodarone's biological activity is not without risks; chronic administration can lead to multi-organ toxicity. Notable case studies include:

- Multi-Systemic Toxicity :

- Pulmonary Toxicity :

Efficacy in Clinical Trials

Amiodarone has demonstrated significant efficacy in clinical settings:

- A meta-analysis involving over 5,000 patients showed that amiodarone was more effective than placebo or rate control drugs in maintaining sinus rhythm (21.3 vs. 9.2 per 100 patient-years). The relative risk for achieving sinus rhythm was 3.2 (95% CI: 1.9-5.5) .

- Although effective, amiodarone therapy was associated with a higher incidence of treatment withdrawal due to adverse effects (10.7 vs. 1.9 per 100 patient-years) compared to controls .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Class | Class III Antiarrhythmic |

| Primary Mechanism | Potassium channel blockade |

| Oral Bioavailability | 22% - 86% |

| Half-Life | Several weeks |

| Common Toxicities | Pulmonary, hepatic, thyroid |

| Efficacy (Sinus Rhythm) | RR = 3.2 (95% CI: 1.9-5.5) |

Propriétés

IUPAC Name |

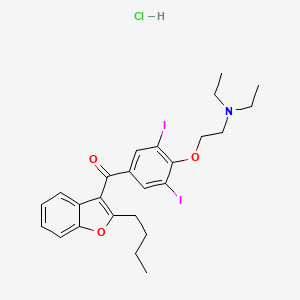

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDYQOUSLNIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037185 | |

| Record name | Amiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action., Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug., The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels., Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses. | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder; crystals from acetone | |

CAS No. |

19774-82-4 | |

| Record name | Amiodarone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19774-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiodarone hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019774824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiodarone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiodarone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976728SY6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

156 °C | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.